2-(2,3-dimethyl-1H-indol-1-yl)-2-oxoethyl 4-methoxybenzoate
Description
The compound 2-(2,3-dimethyl-1H-indol-1-yl)-2-oxoethyl 4-methoxybenzoate is an indole-derived ester featuring a 2,3-dimethyl-substituted indole moiety linked via a 2-oxoethyl group to a 4-methoxybenzoate ester. The 2-oxoethyl bridge facilitates esterification, while the 4-methoxy group on the benzoate ring introduces electron-donating properties. This structural motif is common in crystallographically studied compounds, where weak intermolecular hydrogen bonds often dictate packing patterns .
Properties
IUPAC Name |
[2-(2,3-dimethylindol-1-yl)-2-oxoethyl] 4-methoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c1-13-14(2)21(18-7-5-4-6-17(13)18)19(22)12-25-20(23)15-8-10-16(24-3)11-9-15/h4-11H,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAFKZJYUGLKASQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=CC=CC=C12)C(=O)COC(=O)C3=CC=C(C=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dimethyl-1H-indol-1-yl)-2-oxoethyl 4-methoxybenzoate typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Substitution with Dimethyl Groups: The indole ring is then substituted with dimethyl groups at the 2 and 3 positions using Friedel-Crafts alkylation.
Esterification: The final step involves the esterification of the indole derivative with 4-methoxybenzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimization for yield and purity. This may involve continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized products.
Reduction: Reduction reactions can target the carbonyl group in the ester linkage, potentially converting it to an alcohol.
Substitution: The methoxy group on the benzoate moiety can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoate derivatives.
Scientific Research Applications
2-(2,3-dimethyl
Comparison with Similar Compounds
Structural and Electronic Features
The table below compares key structural attributes and properties of the target compound with its analogs:
Key Observations
Hydrogen Bonding and Crystallinity: The target compound is anticipated to form dimeric structures via C–H···O interactions, similar to 2-oxo-2-phenylethyl benzoate and bromophenyl analogs . Compounds with electron-withdrawing groups (e.g., bromine in 4-bromophenyl derivatives) exhibit stronger intermolecular interactions due to polarized C–H bonds, enhancing crystal packing .
Electronic Effects: The 4-methoxy group in the target compound donates electrons via resonance, stabilizing the ester linkage. Amino groups (e.g., 2-aminobenzoate) introduce basicity and hydrogen-bond donor capacity, enabling N–H···O interactions absent in the target compound .
Bulky substituents like sulfamoyl or benzyl groups () may hinder crystallization but improve solubility in polar solvents .
Functional Group Impact on Reactivity :
- The nitro group in 4-methoxy-3-nitrobenzoate () renders the ester more reactive toward nucleophilic attack compared to the target compound’s methoxy-substituted system .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
